N-Boc-O-(2-bromophenyl)-L-serine
Description
Contextual Significance of Chiral O-Arylated Amino Acid Derivatives
Chiral O-arylated amino acids are non-natural amino acid derivatives that have garnered significant interest in organic synthesis. The introduction of an aryl ether linkage to the side chain of amino acids like serine or threonine dramatically expands their chemical and functional diversity.
L-serine is a fundamental proteinogenic amino acid, but in synthetic chemistry, it also serves as a versatile chiral scaffold. organic-chemistry.org Its basic structure, containing an amino group, a carboxylic acid, and a primary alcohol on the side chain, provides multiple points for chemical modification. sigmaaldrich.com This trifunctional nature allows chemists to use serine as a foundational building block, introducing new functionalities to create complex, custom-designed molecules for various applications, from drug discovery to materials science. acs.orgnih.gov
O-arylation, the formation of an ether bond between the side-chain oxygen of an amino acid and an aromatic ring, is a powerful strategy for structural diversification. This modification can introduce a wide range of aryl groups, altering the steric, electronic, and pharmacokinetic properties of the resulting molecule. Specifically, the introduction of a 2-bromophenyl group, as in N-Boc-O-(2-bromophenyl)-L-serine, provides a reactive handle. The bromine atom can participate in subsequent cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), allowing for the attachment of further molecular fragments.
Modern synthetic methods, such as the copper-catalyzed Chan-Lam cross-coupling, facilitate the O-arylation of protected serine derivatives under mild, open-flask conditions. nih.gov This reaction typically involves coupling an N-protected serine with an arylboronic acid in the presence of a copper(II) catalyst. nih.gov
Plausible Synthesis via Chan-Lam Coupling
| Reactants | Reagents & Conditions | Product |
|---|
This table illustrates a likely synthetic route based on established methodologies for O-arylation of serine derivatives. nih.gov
In the synthesis of biologically active molecules, maintaining stereochemical purity is critical, as different enantiomers of a chiral molecule can exhibit vastly different physiological effects. orgsyn.org For amino acid derivatives, preserving the natural L-configuration (or controlling the synthesis to achieve the desired D-configuration) is paramount. Synthetic reactions must be carefully chosen to avoid racemization at the alpha-carbon. Modern derivatization techniques, including many copper-catalyzed coupling reactions, are often favored for their mild conditions, which help preserve the stereochemical integrity of the chiral center. nih.govchemicalbook.com
Overview of N-Boc Protection Strategy in Amino Acid Chemistry
The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for the amine functionality in amino acid and peptide chemistry. nih.gov It is typically installed by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. nih.gov The Boc group is valued for its stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, yet it can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). sigmaaldrich.com This selective lability is the cornerstone of its utility.
In the synthesis of complex molecules like peptides or other polyfunctional compounds, multiple protecting groups are often required. An orthogonal protection strategy employs a set of protecting groups that can be removed under distinct chemical conditions without affecting the others. nih.gov This allows for the selective unmasking and reaction of specific functional groups within a molecule.
The Boc group is a key component of such strategies. For a molecule like this compound, the Boc group protects the nitrogen, while the carboxylic acid might be protected as an ester (e.g., a methyl or benzyl (B1604629) ester). The Boc group is stable to the conditions needed to remove many ester groups (e.g., saponification for methyl esters) and to the conditions of copper- or palladium-catalyzed cross-couplings. nih.gov This orthogonality ensures that chemists can perform reactions on the side chain (via the bromo-aryl group) or the C-terminus without disturbing the N-Boc protection, and vice versa.
Research Scope and Current Trends in Utilizing Functionalized L-Serine Building Blocks
The use of functionalized L-serine building blocks like this compound is a growing trend in organic synthesis. These pre-functionalized units streamline the synthesis of complex target molecules by incorporating key structural motifs early in the synthetic sequence. Current research focuses on using these building blocks to:
Synthesize Novel Peptides and Peptidomimetics: Incorporating non-natural amino acids can confer enhanced stability against enzymatic degradation, improve binding affinity, and modulate biological activity.
Access Complex Natural Products: Many natural products feature intricate amino acid-based structures, and functionalized building blocks provide an efficient pathway to their total synthesis.
Develop Probes for Chemical Biology: Building blocks with specific functionalities, such as the bromo-aryl group, can be used to create molecular probes for studying biological processes. The bromine atom can be a site for attaching fluorescent tags, affinity labels, or other reporter groups.
Create New Materials: The self-assembly properties of amino acid derivatives are being harnessed to create novel biomaterials, and functionalized building blocks allow for precise control over the properties of these materials.
The compound this compound is a prime example of a modern building block, offering chirality, orthogonal protection, and a versatile functional handle for further chemical exploration, embodying the strategic approach required for contemporary organic synthesis.
Structure
3D Structure
Properties
Molecular Formula |
C14H18BrNO5 |
|---|---|
Molecular Weight |
360.20 g/mol |
IUPAC Name |
(2S)-3-(2-bromophenoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H18BrNO5/c1-14(2,3)21-13(19)16-10(12(17)18)8-20-11-7-5-4-6-9(11)15/h4-7,10H,8H2,1-3H3,(H,16,19)(H,17,18)/t10-/m0/s1 |
InChI Key |
KJCKJEMYWOHIQO-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COC1=CC=CC=C1Br)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC1=CC=CC=C1Br)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for N Boc O 2 Bromophenyl L Serine and Its Precursors
Preparation of N-Boc-L-serine
The initial and crucial step in the synthesis is the protection of the amino group of L-serine with a tert-butoxycarbonyl (Boc) group. This is necessary to prevent unwanted side reactions at the nitrogen atom during the subsequent O-arylation step.
Classical N-Boc Protection Techniques (e.g., using Di-tert-butyl Dicarbonate)
The most common and well-established method for the N-protection of amino acids, including L-serine, is the use of di-tert-butyl dicarbonate (B1257347), often referred to as (Boc)₂O. orgsyn.orgorganic-chemistry.org This reaction is typically carried out under aqueous or anhydrous conditions in the presence of a base. organic-chemistry.org
A standard procedure involves dissolving L-serine in a mixture of dioxane and water with a base like sodium hydroxide. orgsyn.org Di-tert-butyl dicarbonate is then added to the solution. The reaction mixture is initially cooled and then allowed to warm to room temperature. orgsyn.org The Boc group is stable to most nucleophiles and basic conditions, which makes it an ideal protecting group for subsequent synthetic steps. organic-chemistry.org
The reaction can be monitored by thin-layer chromatography (TLC) to determine its completion. orgsyn.org After the reaction is complete, the product, N-Boc-L-serine, is isolated by an extractive workup. orgsyn.org The reaction generally proceeds in high yield, providing the desired N-protected amino acid as a white solid after purification. chemicalbook.com
A variety of bases and solvent systems can be employed for this transformation. For instance, cesium carbonate in dimethylformamide (DMF) has been used effectively. chemicalbook.com Another approach utilizes triethylamine (B128534) in a dioxane/water mixture. nih.gov Catalyst-free methods in a water-acetone mixture have also been reported, offering an environmentally friendly alternative. nih.gov
Table 1: Classical N-Boc Protection of L-Serine
| Base | Solvent | Reagent | Typical Yield | Reference |
|---|---|---|---|---|
| Sodium Hydroxide | Dioxane/Water | (Boc)₂O | High | orgsyn.org |
| Cesium Carbonate | DMF | (Boc)₂O | 100% | chemicalbook.com |
| Triethylamine | Dioxane/Water | (Boc)₂O | Not specified | nih.gov |
| None (catalyst-free) | Water/Acetone | (Boc)₂O | Excellent | nih.gov |
Optimized and Scalable Synthetic Routes
For larger-scale industrial production of N-Boc-L-serine, optimized and scalable synthetic routes are essential. One patented method focuses on achieving high yields by carefully controlling reaction conditions and using a batch-wise addition of di-tert-butyl dicarbonate. google.com This process involves dissolving L-serine in an aqueous solution of sodium carbonate or sodium bicarbonate and adding (Boc)₂O in portions. google.com This approach is described as low-cost, simple, safe, and having minimal pollution, making it suitable for industrial applications. google.com
Another scalable synthesis involves a one-pot method that can produce kilogram quantities of related protected amino acids, highlighting the potential for efficient, large-scale production. lookchem.com While specific to a different protected serine, the principles of process optimization, such as identifying ideal crystallization conditions to ensure high purity, are broadly applicable. lookchem.com The development of rapid and scalable processes is also crucial for producing novel amino acid derivatives for various applications. rsc.org
Considerations for Stereochemical Integrity during N-Protection
A critical aspect of amino acid synthesis is the preservation of its stereochemistry. The N-Boc protection of L-serine must proceed without racemization to ensure the biological and chemical utility of the final product.
The use of di-tert-butyl dicarbonate under standard conditions is generally considered to be a mild method that does not affect the chiral center of the amino acid. nih.gov Studies have shown that N-tert-butoxycarbonylation of chiral amines and amino acid esters using (Boc)₂O in water proceeds with the preservation of stereochemical integrity, yielding optically pure N-Boc derivatives. organic-chemistry.org The absence of racemization during the N-protection step is a key advantage of this method.
O-Arylation Strategies for L-Serine Derivatives
Once the amino group of L-serine is protected, the next synthetic challenge is the formation of the ether linkage between the hydroxyl group of the serine side chain and the 2-bromophenyl group.
Copper-Mediated Cross-Coupling Methodologies
Copper-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for the formation of carbon-heteroatom bonds, including the C-O bonds required for O-arylation. chim.it These reactions are often favored due to the lower cost and ready availability of copper catalysts compared to other transition metals. chim.it
Chan-Lam Coupling Protocols for O-Arylation of Protected Serines
The Chan-Lam coupling reaction is a powerful method for forming aryl ether bonds. organic-chemistry.org It typically involves the reaction of a boronic acid with an alcohol in the presence of a copper catalyst, often under mild, aerobic conditions. organic-chemistry.org This methodology has been successfully applied to the O-arylation of protected serine and threonine derivatives. acs.orgnih.gov
An effective protocol for the O-arylation of β-hydroxy-α-amino acid substrates like N-Boc-L-serine has been developed using Chan-Lam cross-coupling. acs.orgnih.gov This copper(II)-catalyzed transformation can be performed in an open flask at room temperature, making it a practical and convenient method. acs.orgnih.gov The reaction is compatible with various protecting groups, including Boc, and a range of arylboronic acids. acs.orgnih.gov
The reaction typically employs a copper(II) salt, such as copper(II) acetate, as the catalyst. acs.orgnih.gov The presence of a base and often a ligand can influence the reaction's efficiency. While some protocols are ligand-free, others may benefit from additives. researchgate.net The reaction mechanism is believed to involve a Cu(I)/Cu(III) catalytic cycle, with the copper catalyst being reoxidized by atmospheric oxygen. organic-chemistry.orgacs.org
For the synthesis of N-Boc-O-(2-bromophenyl)-L-serine, N-Boc-L-serine would be reacted with 2-bromophenylboronic acid in the presence of a suitable copper(II) catalyst system. The reaction conditions would be optimized to maximize the yield of the desired O-arylated product while minimizing side reactions.
Table 2: Key Features of Chan-Lam O-Arylation of Protected Serines
| Feature | Description | Reference |
|---|---|---|
| Catalyst | Typically a Copper(II) salt (e.g., Cu(OAc)₂) | acs.orgnih.gov |
| Arylating Agent | Arylboronic acids (e.g., 2-bromophenylboronic acid) | acs.orgnih.gov |
| Protecting Groups | Compatible with Boc, Cbz, Tr, and Fmoc | acs.orgnih.gov |
| Reaction Conditions | Mild, often at room temperature and open to air | acs.orgnih.gov |
| Stereochemistry | No epimerization observed | nih.gov |
Catalyst Systems and Ligand Effects in O-Arylation Reactions
The formation of the ether bond in this compound is typically achieved via a cross-coupling reaction, where the choice of catalyst and ligand is paramount to success. Both copper- and palladium-based systems have been developed for such O-arylation reactions, with ligand selection playing a critical role in determining reaction efficiency, selectivity, and substrate compatibility. nih.gov
Copper-catalyzed Chan-Lam cross-coupling represents a significant approach for the O-arylation of β-hydroxy-α-amino acids. acs.org These reactions can be performed under mild, open-flask conditions, which is a considerable practical advantage. acs.org For the coupling of a protected serine derivative like N-Boc-L-serine methyl ester with an arylboronic acid, the catalyst system's performance is highly dependent on the copper source, base, and solvent. acs.org For instance, Cu(II) catalysts have proven effective for this transformation. acs.org Ligands such as picolinic acid or diamine derivatives like trans-N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA) are often employed to facilitate the reaction and promote selective O-arylation over potential N-arylation. nih.gov
Palladium-catalyzed C-O cross-coupling reactions offer another powerful tool. These systems often utilize specialized phosphine (B1218219) ligands to achieve high yields and selectivity. For example, biarylmonophosphine ligands, such as BrettPhos, have been successfully used in Pd-catalyzed systems for the selective N-arylation of aminophenols, highlighting the principle that ligand choice can direct the reaction's outcome towards either O- or N-arylation. nih.gov While nickel-based catalysts have also been explored for the O-arylation of N-Boc protected amino alcohols with aryl chlorides, their application to bromophenyl substrates requires specific optimization. researchgate.net The choice between copper and palladium catalysis can depend on the specific substrates and desired reaction conditions, with each system offering distinct advantages. nih.gov
| Catalyst System | Typical Ligand(s) | Key Features | Primary Application |
|---|---|---|---|
| Copper(II) | Picolinic Acid, CyDMEDA | Mild, open-flask conditions tolerated. acs.org | Selective O-arylation of aminophenols and serine derivatives. nih.govacs.org |
| Palladium(0)/Pd(II) | Biarylmonophosphines (e.g., BrettPhos) | High reactivity and selectivity, often for N-arylation but adaptable for O-arylation with ligand tuning. nih.gov | Selective N-arylation of aminophenols. nih.gov |
| Nickel(0) | DalPhos Ligands | Effective for coupling with (hetero)aryl chlorides. researchgate.net | O-arylation of N-Boc protected amino alcohols. researchgate.net |
Substrate Scope and Limitations for Bromophenyl Incorporation
The success of incorporating a 2-bromophenyl group onto the serine oxygen is influenced by both electronic and steric factors. The presence of a bromine atom on the aryl ring introduces specific challenges. While aryl halides are common substrates for cross-coupling, their reactivity follows the general trend of I > Br > Cl. Therefore, an aryl bromide like 2-bromophenol (B46759) or a derivative is a viable, moderately reactive coupling partner.
In copper-catalyzed systems, the reaction is tolerant of various functional groups on both the amino acid derivative and the aryl partner. acs.org However, the steric hindrance from the ortho-bromo substituent on the phenyl ring can decrease the reaction rate and yield compared to less hindered para- or meta-substituted analogues. The catalyst's ability to navigate this steric crowding at the ortho position is a critical factor for efficient coupling.
For palladium-catalyzed reactions, the substrate scope is also broad, but limitations can arise. The oxidative addition of the aryl bromide to the palladium center is a key step that can be impeded by sterically demanding ortho substituents. Furthermore, there is a potential for competitive N-arylation of the Boc-protected amine, although the Boc group's steric bulk and electronic properties generally favor O-arylation of the primary alcohol under optimized conditions. researchgate.net Research on related systems shows that N-Boc protection is crucial for directing selectivity towards C-O bond formation. researchgate.net
Alternative O-Arylation Approaches
Beyond metal-catalyzed cross-coupling, other classical methods can be considered for the synthesis of aryl ethers, each with its own set of advantages and disadvantages.
Nucleophilic Aromatic Substitution Variants on Serine Alcohols
Nucleophilic aromatic substitution (SNAr) is a potential pathway for forming the aryl-oxygen bond. wikipedia.org This reaction requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to a good leaving group (like a halide). wikipedia.orgyoutube.com
For the O-arylation of an N-Boc-serine derivative, the alcohol must be deprotonated with a strong base (e.g., sodium hydride) to form a potent alkoxide nucleophile. This alkoxide would then attack an activated aryl halide. However, this approach has significant limitations in the context of synthesizing this compound. The 2-bromophenyl ring lacks the necessary strong EWGs to facilitate an SNAr reaction under standard conditions. acs.org Attempting this reaction would likely require harsh conditions and strong bases, which could lead to side reactions, including elimination or racemization of the chiral serine center. acs.org Therefore, while SNAr is a fundamental reaction, its direct application for this specific target molecule is generally impractical. acs.org
Mitsunobu Reaction-Based O-Arylation (with yield considerations)
The Mitsunobu reaction provides a classic method for forming esters and ethers by converting a primary or secondary alcohol into a good leaving group in situ. organic-chemistry.org The reaction typically involves triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD), to activate the alcohol of the N-Boc-serine derivative for nucleophilic attack by a phenol, in this case, 2-bromophenol. organic-chemistry.org
A key advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol center, although this is not a factor for the primary alcohol of serine. organic-chemistry.org However, the reaction is not without its drawbacks. For the O-arylation of serine derivatives, yields are often reported to be modest. acs.org A significant challenge is the purification process, as the reaction generates stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazide byproduct, which can be difficult to separate from the desired product. acs.org Despite these challenges, the Mitsunobu reaction remains a viable, metal-free alternative for this transformation, particularly when catalytic methods are unsuccessful. researchgate.netchemrxiv.org
| Reactants | Reagents | Reported Outcome/Considerations | Reference |
|---|---|---|---|
| Alcohol (e.g., Boc-L-Ser-OMe) + Phenol | PPh₃, DEAD/DIAD | Lowered yields and tedious workup due to byproducts. | acs.org |
| Peptide with N-terminal Serine + C-terminal Carboxylate | PPh₃, DIAD | Used for peptide ligation via Mitsunobu esterification, demonstrating feasibility on complex substrates. | researchgate.net |
Integrated One-Pot or Multi-Step Syntheses of this compound
The synthesis of the target compound begins with commercially available L-serine. A typical multi-step sequence involves two primary stages: protection of the functional groups and the key O-arylation step.
Protection of L-Serine : The synthesis starts with the protection of the amine functionality of L-serine. This is commonly achieved by reacting L-serine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to yield N-Boc-L-serine. orgsyn.org To prevent interference from the carboxylic acid group in the subsequent O-arylation step, it is often protected as an ester, for example, a methyl or benzyl (B1604629) ester. The methyl ester can be formed by reacting N-Boc-L-serine with methyl iodide in the presence of a base like potassium carbonate. orgsyn.org
O-Arylation : With the amine and carboxyl groups protected, the resulting intermediate, N-Boc-L-serine methyl ester, is then subjected to the O-arylation reaction as described in the sections above (e.g., Chan-Lam or Buchwald-Hartwig coupling) using a 2-bromophenyl source.
While a complete one-pot synthesis from L-serine to the final product is complex due to the need for orthogonal protection and deprotection steps, tandem or sequential one-pot procedures for related transformations have been reported. For instance, one-pot tandem reductive amination and N-Boc protection procedures are well-established, showcasing the potential for streamlining synthetic sequences. nih.govnih.gov Applying this logic, a streamlined process might involve the protection of L-serine followed by a one-pot O-arylation and subsequent workup, though this would require careful optimization of reaction conditions to avoid cross-reactivity.
Purification and Isolation Techniques for Synthetic Intermediates and Final Compound
Each step in the synthesis of this compound requires robust purification methods to isolate the desired product from unreacted starting materials, reagents, and byproducts.
For the initial protection steps, standard workup procedures are common. After the reaction to form N-Boc-L-serine, an acid-base extraction is typically employed. The reaction mixture is acidified, and the product is extracted into an organic solvent like ethyl acetate. orgsyn.org The organic layers are then washed with brine, dried over an agent like magnesium sulfate (B86663) or sodium sulfate, filtered, and concentrated under reduced pressure. orgsyn.orgrsc.org
The purification of the final compound and its esterified intermediates often relies on silica (B1680970) gel flash column chromatography. nih.gov The polarity of the eluent system (commonly a mixture of hexanes and ethyl acetate) is adjusted to achieve separation. The progress of the separation is monitored by thin-layer chromatography (TLC). orgsyn.org
In cases where the product is a solid and sufficiently pure after chromatographic separation or extraction, crystallization or precipitation can be used as a final purification step. Adding a non-polar solvent like cold ether or hexane (B92381) to a concentrated solution of the product can induce precipitation, and the resulting solid can be collected by filtration and dried. rsc.org For deprotection steps, such as the removal of a Boc group with trifluoroacetic acid (TFA), the crude product is often purified by precipitation or decantation with ether to remove residual acid. rsc.org
Reactivity and Chemical Transformations of N Boc O 2 Bromophenyl L Serine
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group of N-Boc-O-(2-bromophenyl)-L-serine is a key site for molecular elaboration, primarily through the formation of ester and amide bonds.
Esterification and Amide Bond Formation
The carboxylic acid can be readily converted to various esters or amides under standard coupling conditions. These reactions are fundamental for incorporating the serine derivative into larger molecules. The choice of coupling agents and reaction conditions is critical to ensure high yields and prevent side reactions, such as racemization.
Commonly, the formation of amides, a cornerstone of peptide synthesis, involves the activation of the carboxylic acid. This pre-activation step is crucial for facilitating the nucleophilic attack by an amine.
Activation for Peptide Coupling
For efficient peptide bond formation, the carboxylic acid of this compound must be activated. This is typically achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. This enhances its susceptibility to nucleophilic attack by the amino group of another amino acid or peptide.
The selection of the appropriate coupling reagent is crucial for minimizing side reactions and ensuring the preservation of stereochemical integrity at the alpha-carbon.
Reactions Involving the Boc-Protected Amine
The tert-butoxycarbonyl (Boc) protecting group on the amine is a widely used feature in organic synthesis due to its stability under many reaction conditions and its facile removal under specific acidic conditions.
Selective N-Deprotection Strategies (Acidic Cleavage)
The Boc group is strategically employed to mask the reactivity of the amine function during reactions at other sites of the molecule. Its removal, or deprotection, is a key step that unmasks the amine for subsequent functionalization. This is most commonly achieved under acidic conditions. sigmaaldrich.com
The cleavage of the Boc group proceeds via a mechanism that involves the protonation of the carbonyl oxygen, followed by the collapse of the resulting intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.
Table 1: Common Reagents for Boc Deprotection
| Reagent | Solvent | Typical Conditions |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |
| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate | 0°C to Room Temperature |
Subsequent N-Functionalization
Once the Boc group is removed, the newly liberated primary amine of the O-(2-bromophenyl)-L-serine core becomes available for a wide array of chemical transformations. This nucleophilic amine can readily participate in reactions such as acylation, alkylation, and arylation.
This two-step sequence of deprotection followed by N-functionalization is a cornerstone of solid-phase peptide synthesis (SPPS) and is also extensively used in the solution-phase synthesis of complex molecules. This allows for the stepwise construction of peptide chains or the introduction of diverse functionalities onto the nitrogen atom.
Transformations at the O-(2-bromophenyl) Side Chain
The 2-bromophenyl group on the serine side chain offers a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions. The presence of the bromine atom allows for the introduction of a wide range of substituents at this position, significantly increasing the molecular diversity achievable from this single building block.
The Curtius rearrangement, a powerful transformation for converting carboxylic acids into their corresponding amines, can also be applied to derivatives of this compound. durham.ac.uk This reaction proceeds through an isocyanate intermediate, which can be trapped by various nucleophiles to generate ureas, carbamates, and other related structures. durham.ac.uk This further highlights the synthetic utility of the core structure.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
The presence of a bromine atom on the phenyl ring of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of complex molecular architectures.
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. It is typically carried out using a palladium catalyst, a copper(I) cocatalyst, and a base.
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex and requires a base. A regio- and stereoselective intermolecular Heck reaction has been reported in the synthesis of a key residue in bioactive cyanobacterial peptides, highlighting the utility of such transformations. acs.org
The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions, influencing reaction rates, yields, and selectivity. For instance, in a study on a related system, the N-Boc group was hypothesized to chelate with palladium, promoting regio- and stereoselective coupling. acs.org
| Reaction Type | Coupling Partner | Key Reagents | Product Type |
| Suzuki | Organoboron (e.g., R-B(OH)₂) | Palladium catalyst, Base | Biaryl |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Palladium catalyst, Copper(I) cocatalyst, Base | Arylalkyne |
| Heck | Alkene (e.g., R-CH=CH₂) | Palladium catalyst, Base | Substituted Alkene |
A critical consideration in the cross-coupling reactions of chiral molecules like this compound is the potential for racemization or epimerization at the chiral centers. The stereochemical integrity of the α-carbon is paramount for the biological activity of many target molecules.
Generally, palladium-catalyzed cross-coupling reactions at an aryl halide, which is distant from the chiral center, are not expected to directly affect the stereochemistry of the α-carbon of the amino acid. However, the reaction conditions, such as temperature and the nature of the base, can potentially influence the stereochemical outcome. For instance, harsh basic conditions could lead to epimerization of the α-carbon.
Research has shown that in some cross-coupling reactions of amino acid derivatives, the stereochemistry of the starting material is retained. researchgate.netnih.gov For example, a Ni/Ir photoredox-catalyzed cross-coupling of chiral amino acid chlorides with hydrocarbons proceeded with retention of stereochemistry. researchgate.netnih.gov While this is a different reaction type, it underscores the importance of developing methods that preserve chirality. In studies of stereospecific cross-coupling reactions, the choice of nucleophile and ligands can have a significant impact on the stereochemical outcome, with some systems showing high predictability. nih.gov
Nucleophilic Substitutions on the Aryl Bromide
The aryl bromide moiety of this compound can also undergo nucleophilic aromatic substitution (SNAAr) reactions, although these are generally less common than palladium-catalyzed couplings for this type of substrate. For an SNAAr reaction to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups, which is not the case here.
However, under specific conditions, such as the use of strong nucleophiles or transition-metal catalysis (e.g., copper-catalyzed Ullmann condensation), nucleophilic substitution can be achieved. For example, phosphine-containing amino acids have been synthesized through the reaction of an anionic phosphide (B1233454) nucleophile with L-iodoalanine, a related serine derivative. rsc.org
Reactions at the Chiral Alpha-Carbon Center
The α-carbon of the serine backbone is another key site for chemical modification. Reactions at this position can be used to introduce new functional groups and to modify the amino acid side chain.
Transformations at the α-carbon of amino acids must be carefully controlled to manage the stereochemical outcome. Depending on the reaction mechanism, either retention or inversion of the original stereochemistry can be achieved.
Retention of Stereochemistry: Some reactions, such as the alkylation of certain chiral N,O-acetal derivatives of serine, have been shown to proceed with complete retention of configuration. acs.org Theoretical studies can help to elucidate the stereochemical outcome of such transformations. researchgate.net
Inversion of Stereochemistry: Other reactions, like the Mitsunobu reaction, are well-known to proceed with inversion of stereochemistry at the reacting center. For example, an intramolecular Mitsunobu reaction has been used to achieve inversion of configuration at a chiral center during the synthesis of a complex molecule. acs.org The conversion of L-serine to β-substituted α-amino acids can also proceed via intermediates that allow for stereochemical control. acs.org
The stereoinversion of amino acids can also be catalyzed by enzymes such as racemases, which proceed through the formation of a carbanion intermediate. acs.org While not a synthetic transformation in the traditional sense, this highlights the possibility of altering the stereochemistry at the α-carbon.
Exploration of Reaction Pathways and By-product Formation
Understanding potential reaction pathways and the formation of by-products is crucial for optimizing reaction conditions and ensuring the purity of the desired product. In the context of this compound, several side reactions could occur.
For instance, during palladium-catalyzed cross-coupling reactions, homo-coupling of the starting aryl bromide or the organometallic coupling partner can lead to undesired by-products. Additionally, dehalogenation of the aryl bromide can occur as a side reaction. In some cases, the choice of catalyst is critical to avoid undesired side reactions that can compromise the retention of stereochemistry. acs.org
Applications As a Chiral Synthon and Building Block in Complex Molecule Synthesis
Utility in Peptide Synthesis
In peptide synthesis, the primary challenge is to form amide (peptide) bonds between specific amino acids in a defined sequence. This requires the selective protection of functional groups not involved in the desired bond formation. N-Boc-O-(2-bromophenyl)-L-serine is designed for this purpose, with the Boc group protecting the N-terminus and the 2-bromophenyl group protecting the serine side-chain hydroxyl.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, automated synthesis of peptide chains on a solid resin support. nih.govlsu.edu The Boc/Bzl strategy is a classical approach to SPPS where the Nα-amino group is protected by the acid-labile Boc group, and side chains are protected by groups, such as benzyl (B1604629) (Bzl) ethers, that are stable to the Boc-cleavage conditions but are removed in the final, harsher cleavage from the resin. nih.gov
This compound can be seamlessly integrated into a Boc-SPPS workflow. The process would involve:
Deprotection: The N-Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA), to expose a free amine. nih.gov
Coupling: The carboxylic acid of this compound is activated using a coupling reagent (e.g., DCC, HBTU) and reacted with the free amine of the resin-bound peptide chain.
Wash/Repeat: Excess reagents are washed away, and the deprotection/coupling cycle is repeated to elongate the peptide.
The key advantage of the O-(2-bromophenyl) group over a standard protecting group like benzyl is its stability and its role as a functional handle. It is robust and stable to the repeated cycles of TFA treatment. Crucially, the bromine atom is retained throughout the synthesis, allowing for post-synthetic, on-resin modification via palladium-catalyzed cross-coupling reactions. This enables the synthesis of peptides with non-canonical side chains that would be otherwise difficult to incorporate.
Table 1: Comparison of Serine Side-Chain Protecting Groups in Boc-SPPS
| Protecting Group | Structure | Cleavage Condition | Key Features |
|---|---|---|---|
| Benzyl (Bzl) | -CH₂-Ph | Strong acid (e.g., HF) | Standard, widely used, stable to TFA. peptide.compeptide.com |
| tert-Butyl (tBu) | -C(CH₃)₃ | Strong acid (e.g., HF, TFMSA) | Commonly used in Fmoc-SPPS, but also applicable in Boc schemes. |
While SPPS is dominant for many applications, solution-phase peptide synthesis remains crucial, especially for large-scale production and the synthesis of complex fragments. peptide.comnih.gov In this approach, protected amino acids are coupled in a suitable solvent, and the product is isolated and purified after each step.
This compound is equally well-suited for solution-phase synthesis. Its use follows the same fundamental steps of Nα-deprotection and coupling. The high stability of the 2-bromophenyl ether linkage ensures it remains intact throughout the multi-step synthesis. This allows for the creation of peptide fragments containing the O-(2-bromophenyl)-L-serine residue, which can then be used in convergent synthesis strategies or subjected to cross-coupling reactions to introduce molecular complexity. peptide.com
Peptidomimetics are molecules that mimic the structure and function of natural peptides but have modified backbones or side chains to improve properties like stability against enzymatic degradation, bioavailability, or receptor affinity. mdpi.com Conformationally constrained peptides are a subset of peptidomimetics where the peptide's natural flexibility is reduced by introducing cyclic structures or sterically hindering groups. nih.gov
The 2-bromophenyl group in this compound is an ideal tool for creating such structures. After incorporation into a peptide chain, the bromoaryl handle can be used in several ways:
Intramolecular Cyclization: An intramolecular cross-coupling reaction (e.g., Heck, Suzuki, or Buchwald-Hartwig reaction) between the bromo-handle and another functional group on a different amino acid in the same peptide chain can generate a cyclic peptide. This imposes significant conformational rigidity, which is a powerful strategy in drug design.
Side-Chain Elaboration: The bromine can be substituted via intermolecular cross-coupling to attach various non-natural moieties, such as fluorescent probes, chelating agents, or complex organic scaffolds, thereby creating novel peptidomimetics with tailored functions. nih.gov
Role in Asymmetric Synthesis of Non-Peptide Scaffolds
The chiral integrity of this compound makes it a valuable starting material for the asymmetric synthesis of complex molecules other than peptides. The serine backbone provides a defined stereocenter that can direct the stereochemistry of subsequent reactions.
This compound is, by its nature, a protected β-hydroxy-α-amino acid. It can be used as a chiral template to synthesize a wide array of analogues. The carboxylic acid can be reduced to an alcohol or converted into a ketone, while the protected amine and side-chain ether remain intact. For example, reduction of the acid to an alcohol, followed by oxidation, yields the corresponding chiral aldehyde (a derivative of serinal), which is a versatile intermediate for forming new carbon-carbon bonds with controlled stereochemistry. researchgate.net The 2-bromophenyl group can be carried through these transformations and used in the final stages to introduce further complexity via cross-coupling.
One of the most powerful applications of an ortho-haloaryl ether structure is in the synthesis of fused heterocyclic systems. The O-(2-bromophenyl) serine side chain is an excellent precursor for generating rigid, planar heterocyclic scaffolds, which are common motifs in pharmaceuticals and materials science. A prominent example is the synthesis of dibenzofuran (B1670420) derivatives. Through an intramolecular palladium-catalyzed C-H activation or a related cyclization reaction, the aryl ring of the ether can be fused to another aromatic system, potentially one introduced via the peptide backbone or through a cross-coupled partner. This strategy leverages the chiral serine backbone to create enantiomerically pure, complex heterocyclic structures from a relatively simple starting material.
Table 2: Potential Synthetic Transformations of the 2-Bromophenyl Group
| Reaction Type | Reagent/Catalyst | Resulting Structure | Application |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryl linkage | Creating extended aromatic systems, linking to pharmacophores. |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Aryl-alkyne linkage | Introducing rigid linear linkers, click chemistry handles. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | Aryl-amine linkage | Forming C-N bonds, synthesis of carbazole-type heterocycles. |
Synthesis of Chiral Alcohols and Aldehydes Derived from Serine
The transformation of serine and its derivatives into chiral alcohols and aldehydes is a cornerstone of asymmetric synthesis, providing valuable intermediates for pharmaceuticals and natural products. The inherent chirality of serine is leveraged to produce enantiomerically pure compounds.
Chiral aldehydes, particularly N-protected α-amino aldehydes, are valuable synthons. For instance, the palladium/silane reduction of a serine thioester derivative allows for the preparation of enantiomerically pure Garner's aldehyde, a key intermediate, in gram quantities. researchgate.net The reduction of N-Boc-serine derivatives, often to the corresponding alcohol, followed by controlled oxidation, is a common strategy to access these aldehydes. researchgate.net For example, the reduction of an N-Boc protected serine methyl ester can be achieved with lithium borohydride, followed by Swern oxidation to yield the desired chiral aldehyde with high purity. researchgate.net
Similarly, chiral 1,2-amino alcohols are critical structural motifs in many drug molecules. nih.gov The synthesis of these compounds often relies on the stereoselective reduction of α-ketoamines or the reaction of chiral imines with various nucleophiles. nih.govua.es Research has demonstrated the synthesis of vicinal anti-amino alcohols through the reaction of chiral N-tert-butanesulfinyl imines with zinc homoenolates generated from cyclopropanols. ua.es Notably, the reaction involving 1-(2-bromophenyl)cyclopropanol yielded a product with the desired 2-bromophenyl group, highlighting a pathway to complex chiral alcohols that incorporate this specific moiety. ua.es
| Precursor | Reagents | Product Type | Key Finding | Reference |
| N-Boc-DL-2-benzylserine methyl ester | 1. LiBH4, THF/MeOH 2. Swern Oxidation | Chiral Aldehyde | A five-step synthesis from dl-2-benzylserine (B1587232) yielded the target aldehyde in good overall yield (76%). researchgate.net | researchgate.net |
| L-Serine | Multiple Steps | Garner's Aldehyde | A palladium/silane reduction of a thioester derivative provides the aldehyde in gram quantities within 24 hours. researchgate.net | researchgate.net |
| Chiral N-tert-butanesulfinyl imine & 1-(2-bromophenyl)cyclopropanol | 1. Et3N, Et2Zn 2. THF | anti-Amino Alcohol | The reaction produced the anti-isomer, demonstrating a stereoselective route to amino alcohols with a bromophenyl group. ua.es | ua.es |
Contribution to Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse small molecules, which are essential for drug discovery and chemical biology. nih.govnih.gov The goal of DOS is to efficiently create molecular complexity from a common starting material, exploring a wide range of chemical space. nih.gov Building blocks like this compound are ideal for DOS campaigns due to their multiple functional handles that allow for divergent reaction pathways.
The core structure of this compound contains several points for diversification:
The Carboxylic Acid: Can be converted to amides, esters, or reduced to an alcohol.
The Boc-Protected Amine: The Boc group can be removed, and the resulting free amine can be acylated, alkylated, or used in various coupling reactions.
The Bromophenyl Group: The bromine atom is a key functional handle for cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the introduction of a wide array of aryl, alkynyl, or amino substituents.
By systematically exploring reactions at each of these sites, a single starting material can give rise to a large and diverse library of complex molecules. For instance, using the bromophenyl moiety for a Suzuki coupling, followed by deprotection and derivatization of the amine, and finally, modification of the carboxyl group, would generate a multitude of unique structures from the single parent compound. This approach is central to DOS, enabling the rapid synthesis of novel scaffolds for biological screening. nih.govnih.gov
Development of Novel Unnatural Amino Acids Featuring Bromophenyl Moieties
Unnatural amino acids (UAAs) are crucial tools in chemical biology and drug development, offering modified properties compared to their natural counterparts. nih.govyoutube.com They can be incorporated into peptides to enhance stability, confer new functionalities, or create unique molecular probes. nih.gov Serine is a common precursor for the synthesis of UAAs. nih.govnih.gov
A powerful method for creating UAAs involves the conversion of serine into a β-bromoalanine intermediate. nih.gov This intermediate can then undergo a photocatalytic cross-electrophile coupling with a diverse range of aryl halides. This strategy allows for the enantioretentive synthesis of a wide array of optically pure arylated amino acids, including analogues of phenylalanine and tryptophan. nih.gov
The this compound structure is primed for transformation into novel UAAs. The 2-bromophenyl group itself is an unnatural side chain. Furthermore, this moiety can serve as a reactive handle for further elaboration. For example, palladium-catalyzed cross-coupling reactions can replace the bromine atom with various other functional groups, leading to a diverse family of phenylalanine analogues with substitution at the ortho position of the phenyl ring. This approach provides access to UAAs that are difficult to synthesize by other means and are valuable for creating peptides and other pharmaceuticals with tailored properties. nih.gov
| Starting Material | Key Transformation | Resulting Product Class | Significance | Reference |
| Serine Derivative | Conversion to β-bromoalanine intermediate | Arylated Amino Acids | Provides access to a wide range of unnatural phenylalanine, tryptophan, and histidine derivatives with high enantiopurity. nih.gov | nih.gov |
| Serine Derivative | β-Fragmentation of primary alkoxyl radicals | Various Unnatural Amino Acids | A one-pot methodology involving tandem scission-allylation, -alkylation, or -arylation reactions. nih.gov | nih.gov |
Advanced Spectroscopic and Chromatographic Characterization in Research
Chiroptical Methods for Enantiomeric Purity Determination
The determination of enantiomeric purity is a critical aspect of quality control for chiral compounds like N-Boc-O-(2-bromophenyl)-L-serine. Chiroptical methods are indispensable tools for this purpose, providing information on the relative amounts of the L- and D-enantiomers.
High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a powerful technique for the separation and quantification of enantiomers. The control of chiral purity of Nα-Boc protected amino acid derivatives is crucial for manufacturing therapeutic peptides to minimize risks from diastereomeric impurities. rsc.org For this compound, a typical HPLC method would involve a CSP that can create a transient diastereomeric complex with the analyte, leading to different retention times for the L- and D-enantiomers.
Carbohydrate-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving the enantiomers of amino acid derivatives. rsc.org The choice of mobile phase, which typically consists of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), is critical for achieving optimal separation. The polarity of the mobile phase significantly influences the chiral recognition process. rsc.org Method parameters including temperature, flow rate, and the use of additives are also optimized to enhance selectivity and resolution. rsc.org The validation of these HPLC methods is performed according to ICH guidelines to ensure they are sensitive enough to detect and quantify undesired isomers at very low levels (e.g., ≤0.05%). rsc.org
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Chiral Stationary Phase | Carbohydrate-based (e.g., CHIRALPAK® series) | Enantiomeric separation |
| Mobile Phase | Hexane/Isopropanol mixture | Elution and differential partitioning |
| Flow Rate | 0.5 - 1.5 mL/min | Optimize resolution and analysis time |
| Detection | UV at 220 nm | Quantification of enantiomers |
Optical rotation is a fundamental chiroptical property that measures the rotation of plane-polarized light by a chiral molecule in solution. The specific rotation, [α], is a characteristic constant for a pure enantiomer under defined conditions of temperature, wavelength (typically the sodium D-line at 589.3 nm), solvent, and concentration. For this compound, a measured optical rotation value is compared against the known value for the pure L-enantiomer to provide a rapid assessment of its enantiomeric purity.
It is important to note that the optical rotation of amino acids can be highly sensitive to the molecular conformation. researchgate.net The sign of the optical rotation can even change for different conformers of the same molecule. researchgate.net Therefore, precise control of the measurement conditions is crucial for obtaining accurate and reproducible results. The prediction of optical rotation signs can sometimes be achieved by considering the electron-withdrawing or donating power of the functional groups attached to the chiral center, often correlated with Hammett constants. nih.gov
| Parameter | Standard Condition |
|---|---|
| Wavelength | 589.3 nm (Sodium D-line) |
| Temperature | 20-25 °C |
| Solvent | e.g., Methanol, Chloroform |
| Concentration | Typically 1 g/100 mL |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, confirming the connectivity of the molecule. Chemical shifts, coupling constants, and integration values are all used to piece together the molecular structure. For instance, ¹³C NMR chemical shifts of carbonyl carbons in amino acid derivatives have been shown to correlate with solvent polarities. researchgate.net
While 1D NMR is excellent for confirming the basic structure, two-dimensional (2D) NMR techniques are often necessary to unravel more complex structural details, including the stereochemistry. libretexts.org For this compound, 2D NMR can spread out overlapping signals from a 1D spectrum, improving resolution and providing more detailed structural information. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds. libretexts.org This is invaluable for tracing out the spin systems within the molecule, for example, confirming the connectivity of the protons on the serine backbone.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly powerful for determining stereochemistry as it identifies protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org This can help to confirm the relative stereochemistry of the chiral center. By observing NOE cross-peaks, the spatial proximity of different parts of the molecule can be established, providing crucial evidence for the L-configuration of the serine moiety.
For complex molecules, these advanced NMR techniques are often essential for unambiguous structural assignment. youtube.com
Mass Spectrometry (MS) in Synthetic Pathway Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn can be used to determine the elemental composition, further confirming the identity of the molecule.
In the context of synthetic pathway analysis, MS is used to identify intermediates, byproducts, and impurities. By analyzing the mass spectra of samples taken at different stages of a reaction, chemists can monitor the progress of the synthesis and optimize reaction conditions. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information, helping to distinguish between isomers.
Chromatographic Techniques for Reaction Progress Monitoring and Product Purification (e.g., TLC, Column Chromatography)
Thin-layer chromatography (TLC) and column chromatography are fundamental techniques in synthetic organic chemistry.
Theoretical and Mechanistic Investigations of N Boc O 2 Bromophenyl L Serine Reactions
Computational Studies on Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), offers invaluable insights into the intricate details of reaction mechanisms involving N-Boc-O-(2-bromophenyl)-L-serine that are often difficult to probe experimentally.
| Reaction Step | Calculated Activation Free Energy (kcal/mol) | Reference |
| Aryl Transfer | 18.9 | beilstein-journals.org |
| Ring Closure (following aryl transfer) | 6.5 | beilstein-journals.org |
| Ring Closure (preceding aryl transfer) | 22.6 | beilstein-journals.org |
The conformation of the chiral serine backbone plays a crucial role in determining the stereochemical outcome of reactions. Computational methods are used to perform exhaustive conformational searches to identify the most stable conformers of serine derivatives. researchgate.net These studies, often employing methods like MP2 with large basis sets, can identify numerous unique conformers and calculate their relative energies. researchgate.net For the parent amino acid serine, as many as 85 unique conformers have been identified computationally. researchgate.net The preferred conformation of the N-Boc protecting group and the orientation of the side chain are critical. For instance, in the synthesis of chiral piperidines, it is hypothesized that the stereocenters of the serine-derived portion of the molecule dictate the ring conformation, which in turn influences the stereoselectivity of subsequent reactions. acs.org The orientation of the N-Boc group can also direct the approach of reagents, thereby controlling the stereochemistry of alkylation steps. acs.org
Kinetic Studies of Key Transformations
Kinetic studies provide quantitative data on reaction rates and the influence of various parameters, complementing the insights gained from computational models.
The O-arylation of serine derivatives can be achieved through methods like the Chan-Lam cross-coupling. acs.org Kinetic analysis of related palladium-catalyzed cross-coupling reactions reveals important mechanistic details. For example, in the palladium-catalyzed formylation of aryl bromides, kinetic studies have shown that the reaction can be zero-order in the aryl bromide substrate. acs.org The reaction order with respect to the catalyst, base, and other reagents provides crucial information about the rate-determining step and the nature of the active catalytic species. acs.orgacs.orgnih.gov In some palladium-catalyzed reactions, catalyst activation is a key feature, and its rate can be influenced by the concentrations of various components in the reaction mixture. acs.orgnih.gov The rate of subsequent cross-coupling reactions involving the arylated serine product would similarly depend on factors like the nature of the catalyst, ligands, and reaction conditions.
Ligand-Substrate Interactions in Catalyzed Reactions
In catalyzed reactions, the interaction between the ligand on the metal catalyst and the substrate is fundamental to achieving high efficiency and selectivity. In the context of palladium-catalyzed reactions, the ligands play a crucial role in the formation of the active catalytic species and influence the stability of intermediates. capes.gov.br For instance, anionic palladium(0) complexes can be formed with different ligands, and their reactivity in oxidative addition steps varies depending on the nature of the ligand. capes.gov.br The ligand can also influence the geometry and stability of the resulting arylpalladium(II) complexes. capes.gov.br In asymmetric synthesis, chiral ligands are designed to create a specific chiral environment around the metal center, which then leads to the preferential formation of one enantiomer of the product.
Stereoselectivity Origins in Asymmetric Syntheses Involving the Compound
The inherent chirality of the L-serine backbone in this compound is a key determinant of stereoselectivity in its reactions. The stereocenter at the alpha-carbon can direct the stereochemical outcome of transformations at adjacent positions. Computational studies on related systems have attributed the origin of stereoselectivity to specific interactions. For example, in copper-catalyzed arylation-cyclization reactions, the interaction between the copper ion and an oxygen atom in the substrate is believed to drive the ring-closure step selectively. beilstein-journals.orgnih.gov Similarly, in the synthesis of complex molecules from serine derivatives, the existing stereocenters can control the conformation of the molecule, thereby directing the approach of incoming reagents from a less sterically hindered face. acs.org This substrate-controlled diastereoselectivity is a powerful strategy in asymmetric synthesis.
Future Research Directions and Potential Innovations
Greener and More Sustainable Synthetic Routes
The future of chemical synthesis is intrinsically linked to the development of environmentally benign and efficient processes. For N-Boc-O-(2-bromophenyl)-L-serine, this translates to a focus on catalytic approaches and the adoption of flow chemistry.
Catalytic Approaches for Enhanced Efficiency and Selectivity
Traditional methods for the O-arylation of serine derivatives often rely on stoichiometric reagents and harsh reaction conditions. Future research is geared towards the development of catalytic systems that offer higher efficiency, selectivity, and sustainability. A promising avenue lies in the advancement of copper-catalyzed Chan-Lam cross-coupling reactions for the O-arylation of protected serine derivatives. acs.orgnih.gov These reactions can be performed under benign, open-flask conditions and tolerate a variety of protecting groups, including Boc. acs.orgnih.gov Further research will likely focus on developing more active and robust copper catalysts, potentially with novel ligands, to improve reaction kinetics and expand the substrate scope to include a wider array of electronically and sterically diverse arylating agents. Moreover, exploring alternative metal catalysts, such as palladium, could offer different reactivity profiles and selectivities. nih.gov The goal is to minimize catalyst loading, reduce reaction times, and enable the use of more environmentally friendly solvents.
Flow Chemistry Applications for Production
Continuous flow chemistry presents a paradigm shift from traditional batch processing, offering significant advantages in terms of safety, scalability, and process control. rsc.orgflowchemistrysociety.com The application of flow chemistry to the synthesis of this compound and its derivatives is a key area for future innovation. Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. beilstein-journals.org For instance, the nitration of a precursor, followed by a metal-free reduction to an amine, has been successfully demonstrated in a continuous-flow setup. beilstein-journals.orgprepchem.com This approach could be adapted for the synthesis of precursors to this compound. Furthermore, the integration of in-line purification and analysis techniques within a flow system can streamline the entire production process, making it more efficient and cost-effective.
Exploration of Novel Protecting Group Strategies Compatible with Bromophenyl Functionality
The selection of appropriate protecting groups is crucial in the multi-step synthesis of complex molecules. organic-chemistry.orgfiveable.me For this compound, the compatibility of protecting groups with the bromophenyl moiety and the Boc group is paramount. Future research will focus on developing and implementing novel and orthogonal protecting group strategies.
Orthogonal protection allows for the selective removal of one protecting group without affecting others, which is essential for the synthesis of complex peptides and other molecules. numberanalytics.comnih.gov The widely used Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS) is a prime example of orthogonality. researchgate.net In the context of this compound, where the N-terminus is protected by Boc, the exploration of orthogonal protecting groups for the C-terminus and any other functional groups is critical. Groups such as Alloc (allyloxycarbonyl), which can be removed by palladium catalysis, and Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl), which are cleaved by hydrazine, offer valuable alternatives. sigmaaldrich.com Research into the stability and selective cleavage of these and other novel protecting groups in the presence of the bromophenyl group will be crucial for expanding the synthetic utility of this compound. The development of protecting groups that are stable to the conditions of O-arylation but can be removed under very mild and specific conditions is a significant area of interest. ias.ac.in
Diversification of the Aryl Moiety (e.g., other halogens, substituted phenyls)
The 2-bromophenyl group in this compound serves as a versatile handle for further chemical modifications, primarily through cross-coupling reactions. However, the direct synthesis of analogs with different aryl moieties is a key area for future exploration to create a diverse library of building blocks for various applications.
Research efforts are directed towards the synthesis of N-Boc-O-aryl-L-serine derivatives with a wide range of substituents on the phenyl ring. Studies have already shown that the copper-catalyzed O-arylation is tolerant of both electron-donating and electron-withdrawing groups on the arylboronic acid partner. nih.gov This opens the door to creating derivatives with tailored electronic and steric properties. For instance, introducing other halogens (e.g., chlorine, fluorine, or iodine) would provide alternative handles for different types of cross-coupling reactions. Furthermore, the synthesis of derivatives with multiple substitutions on the phenyl ring could lead to molecules with unique conformational constraints or biological activities. The development of efficient synthetic routes to these diversified analogs will significantly broaden the chemical space accessible from serine-based scaffolds. acs.orgnih.gov
Integration into Automated Synthesis Platforms
The demand for rapid synthesis of peptides and other complex molecules has driven the development of automated synthesis platforms. nih.govacs.orgrsc.org A significant future direction for this compound is its seamless integration into these automated systems.
Automated peptide synthesizers predominantly utilize solid-phase peptide synthesis (SPPS) with either Fmoc or Boc chemistry. nih.gov The compatibility of this compound with Boc-based SPPS is inherent. However, for use in more versatile synthesizers that can combine both Fmoc and Boc strategies, careful optimization of coupling and deprotection steps is required. nih.gov Future research will focus on developing optimized protocols for the efficient incorporation of this compound into growing peptide chains on a solid support. This includes optimizing coupling reagents, reaction times, and cleavage conditions to ensure high yields and purities of the final products. The ability to incorporate this unnatural amino acid in an automated fashion will greatly accelerate the discovery of novel peptides with unique structural and functional properties.
Advanced Material Science Applications of Derivatives
The unique structural features of this compound make its derivatives promising candidates for the development of advanced materials. The presence of the reactive bromophenyl group, coupled with the inherent chirality and biocompatibility of the amino acid scaffold, offers a platform for creating novel polymers and functional materials.
Future research in this area could explore the polymerization of derivatives of this compound. The bromo-functionalized aryl ring can serve as a site for cross-coupling reactions to form extended polymeric structures. For example, Suzuki or Sonogashira coupling reactions could be employed to create novel conjugated polymers with interesting photophysical or electronic properties. Furthermore, the amino acid backbone can impart biodegradability and specific secondary structures (e.g., helices or sheets) to the resulting polymers. These materials could find applications in areas such as drug delivery, tissue engineering, and biosensing. The ability to precisely control the sequence and composition of these "peptoid-like" polymers through automated synthesis would further enhance their potential for creating materials with tailored functions.
Enzyme-Catalyzed Modifications (Biocatalysis for Serine Derivatives)
The application of enzymes in organic synthesis, or biocatalysis, represents a significant advancement in green chemistry, offering high selectivity and mild reaction conditions. For complex molecules like this compound, enzymes provide powerful tools for specific modifications that are often challenging to achieve through conventional chemical methods. Future research is increasingly focused on harnessing biocatalysis for the derivatization of such advanced serine building blocks. The primary enzymatic modifications applicable to this compound involve transformations at the carboxyl group, the N-Boc protecting group, and potentially the ether linkage, as well as its use as a substrate in enzyme-catalyzed peptide synthesis.
Enzymatic peptide synthesis can be categorized as either thermodynamically or kinetically controlled. nih.gov Kinetically controlled synthesis, often favored for its efficiency, is characteristic of serine and cysteine proteases which form an acyl-enzyme intermediate. nih.govmdpi.com This approach allows for the formation of peptide bonds under specific conditions, often in aqueous or low-water organic solvent systems, minimizing side reactions and the need for extensive side-chain protection. nih.govmdpi.com
Lipase-Catalyzed Esterification and Hydrolysis
Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are exceptionally versatile enzymes in organic synthesis, renowned for their ability to catalyze reactions with high chemo-, regio-, and enantioselectivity in non-aqueous environments. mdpi.comnih.gov For this compound, the C-terminal carboxylic acid is a prime target for lipase-catalyzed esterification. This reaction can introduce a variety of ester groups, which can serve as protecting groups or modulate the compound's solubility and reactivity.
Conversely, a corresponding ester of this compound could be a substrate for enantioselective hydrolysis by lipases. This is particularly relevant in scenarios where the synthesis might yield a racemic or diastereomeric mixture. While the L-serine backbone in the target compound is already defined, lipases could be used in the kinetic resolution of related racemic precursors. Lipases such as Candida antarctica lipase (B570770) B (CALB), now commonly expressed in Aspergillus niger, and lipase from Thermomyces lanuginosus have shown broad substrate tolerance. mdpi.combeilstein-journals.org
Research on related N-Boc protected amino alcohols and acids has demonstrated the efficacy of various lipases. For instance, CALB has been effectively used for the asymmetric O-acylation of N-Boc-protected hydroxymethyl derivatives and the N-acylation of amino alcohols with excellent regioselectivity. mdpi.comfrontiersin.org
Table 1: Representative Lipases and Their Applications in Modifying Amino Acid Derivatives
| Enzyme | Source Organism | Typical Reaction | Substrate Example | Reference |
| Candida antarctica Lipase B (CALB) | Aspergillus niger (recombinant) | Asymmetric O-acylation, Ester Hydrolysis | N-Boc-protected amino alcohols, Biphenyl esters | mdpi.comnih.gov |
| Lipase TL IM | Thermomyces lanuginosus | Michael Addition | Aromatic amines and acrylates | mdpi.com |
| Lipase PS-IM | Burkholderia cepacia | Enantioselective O-acylation | N-Boc-protected hydroxypropyl-THIQ | mdpi.com |
| Amano Lipase AY | Candida rugosa | Enantioselective N-acylation | 1-methyl-6,7-dimethoxy-1,2,3,4-THIQ | mdpi.com |
Protease-Catalyzed Peptide Bond Formation
The structure of this compound, with its protected N-terminus and free C-terminus (or an activated ester derivative), makes it an ideal candidate for protease-catalyzed peptide synthesis. In this kinetically controlled approach, the compound would serve as the acyl donor. Serine proteases like α-chymotrypsin and subtilisin, or cysteine proteases like papain, could catalyze the ligation of this unit to the N-terminus of another amino acid ester (the nucleophile). mdpi.comnih.gov
Engineered proteases, such as subtiligase (a variant of subtilisin), have been developed to greatly favor the synthesis (aminolysis) over hydrolysis, leading to high yields in peptide ligation. mdpi.com The specificity of the protease would determine the nature of the amino acid that could be coupled. This biocatalytic method avoids racemization, a common side reaction in chemical peptide coupling, and proceeds under mild, aqueous conditions. nih.gov
Table 2: Proteases Used in Kinetically Controlled Peptide Synthesis
| Enzyme | Class | Typical Acyl Donor | Key Characteristics | Reference |
| α-Chymotrypsin | Serine Protease | N-Acyl-aromatic amino acid esters | Specificity for large hydrophobic residues at P1 position. | mdpi.comresearchgate.net |
| Papain | Cysteine Protease | N-Acyl-amino acid phenylhydrazides | Broad specificity, requires a thiol activator. | researchgate.net |
| Subtilisin | Serine Protease | N-Acyl-amino acid esters | Broad specificity, can be engineered to enhance ligase activity (subtiligase). | mdpi.com |
| Trypsin | Serine Protease | N-Acyl-basic amino acid esters | Specificity for Arg or Lys at P1 position; can be used with modified substrates. | mdpi.com |
Transaminase-Mediated Biotransformations
Transaminases (or aminotransferases, TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor to a keto acid acceptor. nih.govyoutube.com While direct modification of the stable N-Boc protected amine in this compound is unlikely, TAs represent a potential future route for the synthesis of novel analogs.
By designing a synthetic pathway that starts with a β-keto acid precursor, an ω-transaminase could be used to install the amino group stereoselectively to form the β-aryl-α-amino acid core. Research has shown that engineered TAs can synthesize a range of β-substituted and aromatic α-amino acids with high diastereo- and enantioselectivity. nih.govnih.gov This approach could be envisioned for creating derivatives of the core structure with different substitution patterns on the phenyl ring or modifications to the serine backbone.
Future Innovations: Directed Evolution and Enzyme Engineering
A significant future direction lies in tailoring enzymes specifically for substrates like this compound. Directed evolution and rational protein design are powerful techniques used to alter an enzyme's properties, such as substrate specificity, stability, and catalytic activity. nih.gov For instance, the β-subunit of tryptophan synthase, TrpB, has been engineered to catalyze the synthesis of various β-substituted amino acids from serine and diverse nucleophiles. nih.gov A similar strategy could be employed to develop a biocatalyst that directly couples 2-bromophenol (B46759) with an N-Boc-serine derivative, potentially simplifying the synthetic route to the target compound and its analogs. Chemical modification of enzymes is another strategy to improve their catalytic performance and stability. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
